molecular formula C10H21NO2 B12565566 N-Butyl-N-(4-hydroxybutyl)acetamide

N-Butyl-N-(4-hydroxybutyl)acetamide

Cat. No.: B12565566
M. Wt: 187.28 g/mol
InChI Key: CNTGTTHYTDCDRJ-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-hydroxybutyl)acetamide is an organic compound with the molecular formula C10H21NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with a butyl group and a 4-hydroxybutyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-hydroxybutyl)acetamide typically involves the reaction of butylamine with 4-hydroxybutyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Butylamine with 4-Hydroxybutyl Acetate:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-hydroxybutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-Butyl-N-(4-oxobutyl)acetamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Butyl-N-(4-hydroxybutyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-hydroxybutyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxybutyl)acetamide: Similar structure but lacks the butyl group.

    N-Butylacetamide: Similar structure but lacks the 4-hydroxybutyl group.

    N-Butyl-N-(2-hydroxyethyl)acetamide: Similar structure but with a 2-hydroxyethyl group instead of a 4-hydroxybutyl group.

Uniqueness

N-Butyl-N-(4-hydroxybutyl)acetamide is unique due to the presence of both the butyl and 4-hydroxybutyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-butyl-N-(4-hydroxybutyl)acetamide

InChI

InChI=1S/C10H21NO2/c1-3-4-7-11(10(2)13)8-5-6-9-12/h12H,3-9H2,1-2H3

InChI Key

CNTGTTHYTDCDRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCCO)C(=O)C

Origin of Product

United States

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